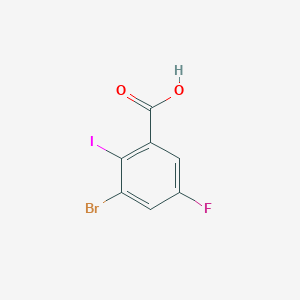
T Epitope, Serinyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
T Epitope, Serinyl: is a compound with the molecular formula C17H30N2O13 and a molecular weight of 470.43 3-O-beta-D-galactosyl-N-acetyl-alpha-D-galactosaminyl-1-O-serine . This compound is a cancer-associated carbohydrate tumor antigen, which has been studied for its potential use in immunotherapy and the development of diagnostic monoclonal antibodies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of T Epitope, Serinyl involves the glycosylation of serine with galactose and N-acetylgalactosamine. The reaction conditions typically include the use of glycosyl donors and acceptors, along with catalysts to facilitate the glycosylation process. Specific details on the reaction conditions and catalysts used can vary depending on the desired yield and purity of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications for research and potential therapeutic use .
Analyse Chemischer Reaktionen
Types of Reactions: T Epitope, Serinyl can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include nucleophiles or electrophiles, depending on the type of substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may result in reduced derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
T Epitope, Serinyl has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: It is used to study the interactions between carbohydrates and proteins, particularly in the context of immune recognition.
Medicine: It is investigated for its potential use in cancer immunotherapy, as it can serve as a target for monoclonal antibodies and cancer vaccines.
Industry: It is used in the development of diagnostic tools and therapeutic agents for cancer treatment
Wirkmechanismus
The mechanism of action of T Epitope, Serinyl involves its recognition by the immune system. It is presented on the surface of cells by major histocompatibility complex (MHC) molecules, where it can be recognized by T cell receptors (TCRs) on T cells. This recognition process triggers an immune response, leading to the activation of T cells and the targeting of cancer cells expressing the antigen .
Vergleich Mit ähnlichen Verbindungen
Tn Antigen: Another cancer-associated carbohydrate antigen with similar glycosylation patterns.
Sialyl-Tn Antigen: A sialylated derivative of the Tn antigen, also associated with cancer.
Lewis Antigens: A family of carbohydrate antigens involved in cell-cell recognition and immune responses.
Uniqueness: T Epitope, Serinyl is unique due to its specific glycosylation pattern, which makes it a distinct target for immune recognition. Its potential use in cancer immunotherapy and diagnostic applications highlights its importance in scientific research and medicine .
Eigenschaften
Molekularformel |
C17H30N2O13 |
|---|---|
Molekulargewicht |
470.4 g/mol |
IUPAC-Name |
3-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminopropanoic acid |
InChI |
InChI=1S/C17H30N2O13/c1-5(22)19-9-14(32-17-13(26)12(25)10(23)7(2-20)31-17)11(24)8(3-21)30-16(9)29-4-6(18)15(27)28/h6-14,16-17,20-21,23-26H,2-4,18H2,1H3,(H,19,22)(H,27,28) |
InChI-Schlüssel |
XDMCWZFLLGVIID-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OCC(C(=O)O)N)CO)O)OC2C(C(C(C(O2)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Bromo-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13897649.png)



![Ethyl 2-oxo-1,2,5,6-tetrahydropyrimido[4,5-E]indolizine-7-carboxylate](/img/structure/B13897667.png)






